molecular formula C7H10ClF2N B13575358 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-aminehydrochloride

Cat. No.: B13575358
M. Wt: 181.61 g/mol
InChI Key: WOIWKIPUXFORPV-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H11F2NClH It is known for its unique structural features, including a difluorocyclobutyl ring and a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:

    Formation of the Difluorocyclobutyl Ring: The starting material, 3,3-difluorocyclobutan-1-amine, is synthesized through a series of reactions involving fluorination and cyclization.

    Attachment of the Prop-2-yn-1-amine Group: The difluorocyclobutyl intermediate is then reacted with propargylamine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutan-1-amine: A precursor in the synthesis of the target compound.

    Prop-2-yn-1-amine: Another related compound with similar structural features.

Uniqueness

1-(3,3-Difluorocyclobutyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of both the difluorocyclobutyl ring and the prop-2-yn-1-amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10ClF2N

Molecular Weight

181.61 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C7H9F2N.ClH/c1-2-6(10)5-3-7(8,9)4-5;/h1,5-6H,3-4,10H2;1H

InChI Key

WOIWKIPUXFORPV-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CC(C1)(F)F)N.Cl

Origin of Product

United States

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